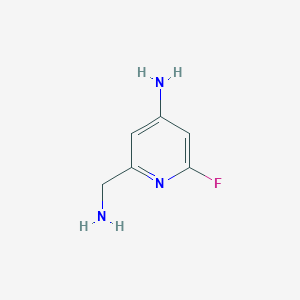

2-(Aminomethyl)-6-fluoropyridin-4-amine

Description

2-(Aminomethyl)-6-fluoropyridin-4-amine is a pyridine derivative featuring an aminomethyl group at position 2, fluorine at position 6, and an amine at position 4. This substitution pattern imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C6H8FN3 |

|---|---|

Molecular Weight |

141.15 g/mol |

IUPAC Name |

2-(aminomethyl)-6-fluoropyridin-4-amine |

InChI |

InChI=1S/C6H8FN3/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3,8H2,(H2,9,10) |

InChI Key |

PDLPCGQWEUHYDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CN)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of 2-(Aminomethyl)-6-fluoropyridin-4-amine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as reductive amination of aldehydes and ketones, reduction of nitriles, and reduction of nitro compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-6-fluoropyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(Aminomethyl)-6-fluoropyridin-4-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-Fluoro-6-methoxypyridin-4-amine (A524423): This compound replaces the aminomethyl group (position 2) with methoxy. The methoxy group is electron-donating, reducing ring electrophilicity compared to the electron-withdrawing fluorine at position 6. This difference may alter reactivity in cross-coupling reactions or binding to biological targets .

- 6-Fluoropyridin-3-amine: A positional isomer with fluorine at position 6 and amine at position 3.

Bioactivity and Target Engagement

- 4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl Derivatives (LOXL2 Inhibitors): Compounds like PAT-1251 () feature a trifluoromethyl group at position 6 and aminomethyl at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to oral efficacy in fibrosis models. In contrast, 2-(Aminomethyl)-6-fluoropyridin-4-amine lacks this group, suggesting lower potency but possibly improved solubility .

- 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine: This pyrimidine derivative replaces the pyridine core with a pyrimidine ring, introducing a sulfur atom. Chlorine at position 4 may confer different electronic effects compared to the fluorine in the target compound .

Physicochemical Properties

- 4-Methyl-6-phenylpyrimidin-2-amine: The phenyl and methyl groups increase hydrophobicity, reducing aqueous solubility compared to the fluorine and aminomethyl groups in the target compound. This trade-off impacts applications in drug formulation .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Position 2 | Position 6 | Key Properties |

|---|---|---|---|---|

| 2-(Aminomethyl)-6-fluoropyridin-4-amine | Pyridine | Aminomethyl | Fluorine | High H-bonding potential, moderate logP |

| 2-Fluoro-6-methoxypyridin-4-amine | Pyridine | Methoxy | Fluorine | Reduced electrophilicity, higher logP |

| PAT-1251 (LOXL2 inhibitor) | Pyridine | Aminomethyl | Trifluoromethyl | High metabolic stability, high potency |

| 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine | Pyrimidine | Chlorine | Fluorophenylthio | Increased polar surface area |

Table 2: Hazard Classification (Selected Compounds)

| Compound | Skin Corrosion | Respiratory Toxicity | Flammability |

|---|---|---|---|

| 2-(Aminomethyl)-6-fluoropyridin-4-amine | Likely (analog data) | Moderate | Low |

| 2-(Aminomethyl)piperidine | Severe | High | High |

| 6-Fluoropyridin-3-amine | Not reported | Low | Moderate |

Key Research Findings

- LOXL2 Inhibition: Aminomethyl groups at position 4 or 2 are critical for binding, but trifluoromethyl substitution (as in PAT-1251) significantly enhances efficacy .

- Synthetic Feasibility : Pyridine-based analogs like the target compound are synthetically accessible with high yields (>90%) under mild conditions, contrasting with complex pyrido-pyrimidines .

- Safety Considerations: Aminomethyl-containing compounds universally require stringent handling protocols, though fluorine substitution may reduce acute toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.